[(2-Hydroxyphenyl)methyl](diphenyl)phosphanium iodide
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Overview
Description
(2-Hydroxyphenyl)methylphosphanium iodide is a quaternary phosphonium salt. This compound is characterized by the presence of a phosphonium ion bonded to a 2-hydroxyphenyl group and two diphenyl groups, with iodide as the counterion. Quaternary phosphonium salts are known for their stability and diverse applications in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyphenyl)methylphosphanium iodide typically involves the reaction of triphenylphosphine with a suitable halogenated precursor. One common method is the reaction of triphenylphosphine with 2-hydroxybenzyl chloride in the presence of a base, followed by the addition of iodine to form the iodide salt . The reaction conditions often include solvents like dichloromethane or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of quaternary phosphonium salts, including (2-Hydroxyphenyl)methylphosphanium iodide, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyphenyl)methylphosphanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium ion back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphonium center, leading to the formation of new phosphonium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or tetrahydrofuran and may require specific temperatures and catalysts.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts. These products have diverse applications in organic synthesis and catalysis.
Scientific Research Applications
(2-Hydroxyphenyl)methylphosphanium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Hydroxyphenyl)methylphosphanium iodide involves its interaction with molecular targets through its phosphonium ion. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or therapeutic use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Hydroxyphenyl)methylphosphanium iodide include other quaternary phosphonium salts like:
- Tetraphenylphosphonium iodide
- Triphenylphosphine oxide
- Benzyltriphenylphosphonium chloride
Uniqueness
(2-Hydroxyphenyl)methylphosphanium iodide is unique due to the presence of the 2-hydroxyphenyl group, which imparts specific chemical properties and reactivity This functional group allows for additional interactions and reactions that are not possible with other quaternary phosphonium salts
Properties
CAS No. |
60254-13-9 |
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Molecular Formula |
C19H18IOP |
Molecular Weight |
420.2 g/mol |
IUPAC Name |
(2-hydroxyphenyl)methyl-diphenylphosphanium;iodide |
InChI |
InChI=1S/C19H17OP.HI/c20-19-14-8-7-9-16(19)15-21(17-10-3-1-4-11-17)18-12-5-2-6-13-18;/h1-14,20H,15H2;1H |
InChI Key |
YZCKWMXYTJVHSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](CC2=CC=CC=C2O)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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